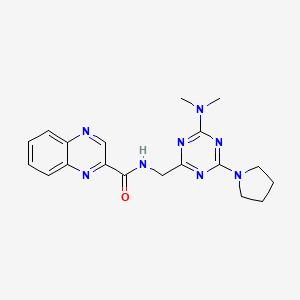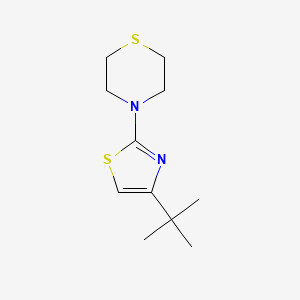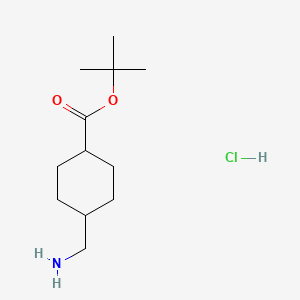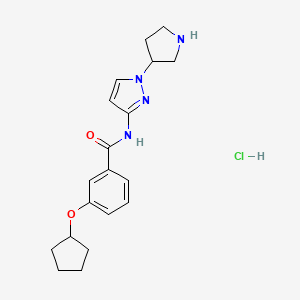
1-(Isobutylamino)-3-(tert-pentyloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isobutylamino)-3-(tert-pentyloxy)propan-2-ol hydrochloride, also known as IBUPROXYL, is a chemical compound that has been found to have potential therapeutic applications in various fields of biomedical research. This compound is synthesized through a multi-step process that involves the use of several reagents and catalysts.
Applications De Recherche Scientifique
Synthesis and Beta-Adrenergic Blocking Activity
Research on compounds similar to "1-(Isobutylamino)-3-(tert-pentyloxy)propan-2-ol hydrochloride" focuses on their synthesis and pharmacological evaluation for beta-adrenergic blocking activity. For instance, the synthesis of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates from thymol, a naturally occurring agent, and their pharmacological assessment using mouse ECG and isolated rat uterus models reveal non-selective beta-adrenergic blocking activity (Jindal et al., 2003). These findings highlight the potential of structurally related compounds in cardiovascular research and therapy.
Antimicrobial and Antiradical Activity
Another area of interest is the antimicrobial and antiradical activity of related chemical structures. The preparation and evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, through reactions with various alcohols, demonstrate lower antimicrobial and antioxidant activities compared to beta-blockers of a similar class. This suggests the diverse biological activities and potential applications of these compounds in developing new therapeutic agents with antimicrobial properties (Čižmáriková et al., 2020).
Enantioselective Synthesis
The development of chiral amino alcohol-based ligands for asymmetric alkynylation of chloral, resulting in high yield and enantiomeric excess, showcases the compound's utility in synthesizing pharmaceutically important building blocks. This demonstrates the role of related compounds in facilitating the synthesis of chiral intermediates for pharmaceutical applications (Jiang & Si, 2004).
Catalytic and Synthetic Applications
Further research into the catalytic activities of related compounds, such as the thermal chemistry of 1-chloro-2-methyl-2-propanol on nickel surfaces, explores their potential in chemical synthesis and industrial applications. This includes the formation of tert-butyl alcohol and isobutene, highlighting the versatility of these compounds in chemical transformations (Zhao et al., 2010).
Propriétés
IUPAC Name |
1-(2-methylbutan-2-yloxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2.ClH/c1-6-12(4,5)15-9-11(14)8-13-7-10(2)3;/h10-11,13-14H,6-9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMJJKJCQIZOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CNCC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2815256.png)

![4-acetamido-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2815258.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)propanamide](/img/structure/B2815264.png)
![N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815265.png)
![[4-(2-Cyanophenoxy)cyclohexyl]urea](/img/structure/B2815266.png)
![4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2815267.png)


![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2815276.png)

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2815279.png)